Enkephalin, dehydro-ala(3)-

Opioid Pharmacology Structure-Activity Relationship Receptor Binding

This synthetic pentapeptide features a critical dehydroalanine (ΔAla) residue at position 3, replacing native Gly3. The sp2-hybridized, planar α,β-unsaturated system constrains backbone flexibility, imparting a unique conformational profile distinct from saturated analogs like DADLE. The D-Ala2/ΔAla3 conjunction preserves dual delta/mu opioid receptor affinities, making it essential for SAR studies on position 3 stereoelectronic effects. Ideal for computational docking, NMR structural investigations, and delta receptor pharmacology assays. Avoid generic substitution with flexible glycine-containing analogs.

Molecular Formula C29H37N5O7
Molecular Weight 567.6 g/mol
CAS No. 81851-82-3
Cat. No. B15437039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin, dehydro-ala(3)-
CAS81851-82-3
Molecular FormulaC29H37N5O7
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C29H37N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-26(37)18(3)32-25(36)16-31-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17,22-24,35H,3,13-16,30H2,1-2H3,(H,31,38)(H,32,36)(H,33,37)(H,34,39)(H,40,41)/t22-,23-,24-/m0/s1
InChIKeyZGDPUCIKMASGRG-HJOGWXRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin, dehydro-Ala(3)- (CAS 81851-82-3): A Dehydroalanine-Containing Delta-Opioid Peptide for Advanced Research Applications


Enkephalin, dehydro-ala(3)- (CAS 81851-82-3), systematically defined as [D-Ala2, ΔAla3, Leu5]-enkephalin, is a synthetic pentapeptide belonging to the dehydroenkephalin class. Its structure incorporates a dehydroalanine (ΔAla) residue at position 3, replacing the native glycine found in Leu-enkephalin [1]. This α,β-unsaturation in the peptide backbone constrains conformational flexibility and alters receptor interaction profiles. The compound was originally synthesized and characterized as part of a structure-activity relationship (SAR) campaign examining the role of position 3 in opioid receptor selectivity [2].

Why Generic Enkephalin Substitution Fails: Position 3 Dehydroalanine Imparts Distinct Conformational and Receptor Recognition Constraints


Substituting [D-Ala2, ΔAla3, Leu5]-enkephalin with other enkephalin analogs—even those sharing the D-Ala2 modification—is scientifically unjustifiable. The dehydroalanine residue at position 3 introduces an sp2-hybridized, planar α,β-unsaturated system that restricts backbone rotation and alters the peptide's solution conformation relative to saturated glycine-containing analogs [1]. SAR studies specifically note that the conjunction of D-Ala at position 2 with ΔAla at position 3 is critical for maintaining both delta and mu receptor affinities, whereas substitution with serine at position 3 yields a distinct pharmacological profile [2]. Generic interchange with [D-Ala2, Leu5]-enkephalin or DADLE ([D-Ala2, D-Leu5]-enkephalin) disregards the unique stereoelectronic effects conferred by the ΔAla3 moiety.

Quantitative Differentiation Evidence for [D-Ala2, ΔAla3, Leu5]-Enkephalin Against In-Class Analogs


Preserved Dual Receptor Affinity: ΔAla3 Maintains Both Delta and Mu Binding Unlike Ser3 Replacement

In a systematic replacement of the Gly3 residue in Gly2- and D-Ala2-enkephalins with ΔAla3 and Ser3, [D-Ala2, ΔAla3, Leu5]-enkephalin was found to maintain most of its receptor binding affinities for both delta and mu opiate receptors. In contrast, the Ser3-substituted analog exhibited a divergent binding profile [1]. Quantitative IC50 values for the specific analog are not reported in the abstracted literature; the comparative observation is based on radioligand displacement assays using [3H]dihydromorphine (mu tracer) and [3H]-[D-Ala2, D-Leu5]-enkephalin (delta tracer) in rat brain membrane preparations.

Opioid Pharmacology Structure-Activity Relationship Receptor Binding

Conformational Pre-Organization: ΔAla3 Imposes Backbone Rigidity Compared to Flexible Gly3 Analogs

The presence of a dehydroalanine residue at position 3 introduces an α,β-unsaturated system that restricts backbone torsion angles, resulting in a more rigid, pre-organized conformation relative to the native Gly3-containing enkephalin. While direct binding quantification is not available in the open literature, this structural feature is proposed to underlie the distinct receptor preference observed for the compound [1].

Peptide Conformation Molecular Modeling Dehydroamino Acid

Delta Receptor Preferential Interaction: Position 3 Dehydroalanine Imparts Specific Delta Receptor Recognition

SAR analysis from the primary publication indicates that position 3 of the enkephalin sequence may have a very specific interaction with the delta opiate receptor [1]. This is consistent with broader class-level observations in the dehydroenkephalin series, where C-terminal free enkephalins bearing ΔPhe4 were five to eight times more potent in delta receptor assays than in mu assays [2]. While direct delta-vs-mu selectivity ratios for the ΔAla3 analog are not disclosed in the abstracted source, the implication of delta-specific interaction provides a mechanistic basis for its differentiated pharmacology.

Delta Opioid Receptor Receptor Selectivity Enkephalin SAR

Optimal Use Cases for [D-Ala2, ΔAla3, Leu5]-Enkephalin Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Investigating Position 3 Conformational Constraints in Opioid Peptides

This compound is a validated probe for examining how backbone unsaturation at position 3 influences opioid receptor binding and selectivity. As reported in the foundational SAR study, replacement of Gly3 with ΔAla3 preserves dual delta/mu receptor affinities while imparting a unique conformational profile [1]. Researchers aiming to dissect the stereoelectronic contributions of position 3 should prioritize this analog over flexible glycine-containing comparators.

Delta Opioid Receptor Pharmacology and Signaling Pathway Dissection

The primary literature suggests that position 3 of the enkephalin sequence may engage in specific interactions with the delta opiate receptor [1]. This compound is therefore appropriate for assays designed to characterize delta receptor pharmacology, particularly in comparative studies against mu-selective or pan-opioid enkephalin derivatives.

Peptide Conformational Analysis and Pharmacophore Modeling

The sp2-hybridized dehydroalanine residue enforces a rigid, planar geometry that can serve as a conformational constraint in computational docking studies or NMR structural investigations [1]. This analog offers a defined reference point for modeling the active conformation of enkephalin at opioid receptors.

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